molecular formula C7H9N3O2 B2940082 1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 2138238-00-1

1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B2940082
CAS No.: 2138238-00-1
M. Wt: 167.168
InChI Key: WHZQLSUWISAVKR-UHFFFAOYSA-N
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Description

1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a versatile small molecule scaffold used in various research and industrial applications. It features an oxetane ring and a triazole ring, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups onto the triazole or oxetane rings .

Scientific Research Applications

1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is used in a wide range of scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential drug candidate or intermediate in drug synthesis.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxetane and triazole rings can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1-(oxetan-3-yl)ethan-1-one: Similar structure but lacks the triazole ring.

    1-(oxetan-3-yl)ethan-1-ol: Contains a hydroxyl group instead of the triazole ring.

    1-(oxetan-3-yl)-1H-1,2,3-triazole: Lacks the ethanone group.

Uniqueness

1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is unique due to the presence of both the oxetane and triazole rings, which confer distinct chemical properties and reactivity. This makes it a valuable scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

1-[1-(oxetan-3-yl)triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-5(11)7-2-10(9-8-7)6-3-12-4-6/h2,6H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZQLSUWISAVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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